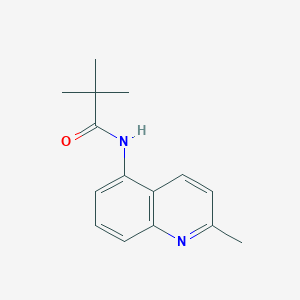
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide, also known as DMQPP, is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.
作用機序
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide acts as a positive allosteric modulator of the GABA(A) receptor. It binds to a specific site on the receptor, which is distinct from the binding site of GABA. This results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to enhance the activity of the GABA(A) receptor by increasing the affinity of GABA for its binding site, as well as by increasing the efficacy of GABA in opening the chloride ion channel.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA(A) receptor, which results in an increase in inhibitory neurotransmission in the central nervous system. This can lead to a number of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has also been found to have neuroprotective effects, which may be due to its ability to enhance the activity of the GABA(A) receptor.
実験室実験の利点と制限
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of advantages for use in lab experiments. It is a potent and selective activator of the GABA(A) receptor, which makes it a useful tool for studying the role of the receptor in various physiological processes. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments. However, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of limitations as well. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide. One area of interest is the potential use of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide as a therapeutic agent for a variety of neurological and psychiatric disorders. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have anxiolytic, sedative, and anticonvulsant effects, which may make it useful for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide that may have improved pharmacological properties.
合成法
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with ethyl 2-bromo-2-methylpropanoate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the acylation of the resulting amine with 2,2-dimethylpropanoyl chloride. This method yields 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide with a purity of over 95%.
科学的研究の応用
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a potent and selective activator of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been shown to enhance the activity of the GABA(A) receptor by binding to a specific site on the receptor, which results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide |
InChI |
InChI=1S/C15H18N2O/c1-10-8-9-11-12(16-10)6-5-7-13(11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18) |
InChIキー |
ZMCJVOHMQQDQKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277937.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277938.png)
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277940.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277943.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277946.png)
![4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277952.png)
![Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277955.png)
![Methyl 5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B277957.png)
![Ethyl 3-[(3-methoxy-2-naphthoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277958.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B277962.png)
![2,6-dimethoxy-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B277964.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277965.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B277968.png)
![2-(4-ethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277971.png)